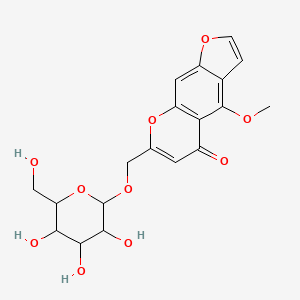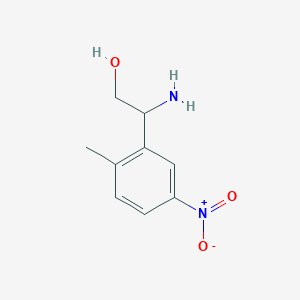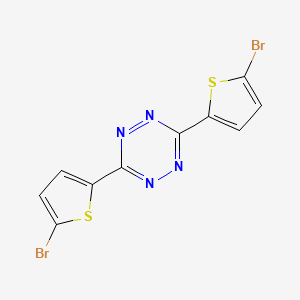
3,6-Bis(5-bromothiophen-2-yl)-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(5-bromothiophen-2-yl)-1,2,4,5-tetrazine is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes two bromothiophene groups attached to a tetrazine core. The presence of bromine atoms and the tetrazine ring endows the compound with distinct chemical properties, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(5-bromothiophen-2-yl)-1,2,4,5-tetrazine typically involves the reaction of 5-bromothiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the tetrazine ring. The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete cyclization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,6-Bis(5-bromothiophen-2-yl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The tetrazine ring can participate in inverse electron-demand Diels-Alder (IEDDA) reactions with alkenes or alkynes, forming new cyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cycloaddition Reactions: Often carried out in the presence of a catalyst, such as a transition metal complex, under mild to moderate temperatures.
Major Products:
Substitution Reactions: Yield various substituted derivatives of the original compound, depending on the nucleophile used.
Cycloaddition Reactions:
Scientific Research Applications
3,6-Bis(5-bromothiophen-2-yl)-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers with unique electronic properties.
Biology: Investigated for its potential as a bioorthogonal reagent in chemical biology, enabling the labeling and tracking of biomolecules in living systems.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its favorable electronic properties.
Mechanism of Action
The mechanism of action of 3,6-Bis(5-bromothiophen-2-yl)-1,2,4,5-tetrazine is primarily based on its ability to undergo cycloaddition reactions. The tetrazine ring acts as an electron-deficient dienophile, readily reacting with electron-rich dienes or alkynes. This reactivity is harnessed in various applications, such as bioorthogonal chemistry, where the compound can selectively label biomolecules without interfering with native biological processes.
Comparison with Similar Compounds
- 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
Comparison:
- 3,6-Bis(5-bromothiophen-2-yl)-1,2,4,5-tetrazine stands out due to its tetrazine core, which imparts unique reactivity in cycloaddition reactions. In contrast, compounds like 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione and 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole are primarily used for their electronic properties in organic semiconductors and photovoltaics.
Properties
Molecular Formula |
C10H4Br2N4S2 |
|---|---|
Molecular Weight |
404.1 g/mol |
IUPAC Name |
3,6-bis(5-bromothiophen-2-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C10H4Br2N4S2/c11-7-3-1-5(17-7)9-13-15-10(16-14-9)6-2-4-8(12)18-6/h1-4H |
InChI Key |
MSKOARWSRGAUAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=NN=C(N=N2)C3=CC=C(S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


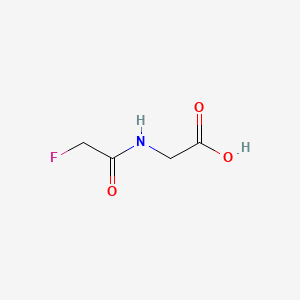
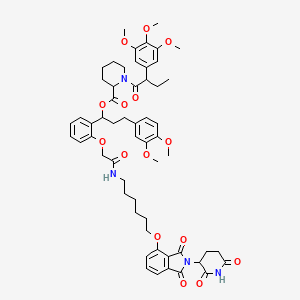
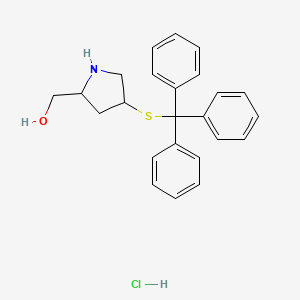
![Ferrocene,1-[(1R)-1-(dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-](/img/structure/B12304071.png)
palladium(II)](/img/structure/B12304077.png)
![rac-(R)-3-(2-aminobutyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B12304080.png)

![Methyl (2S)-4-methyl-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]pentanoate](/img/structure/B12304092.png)
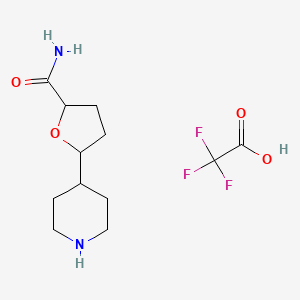
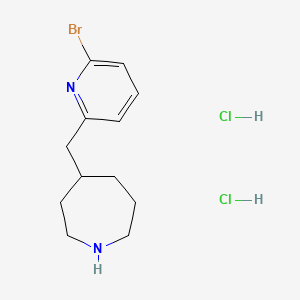
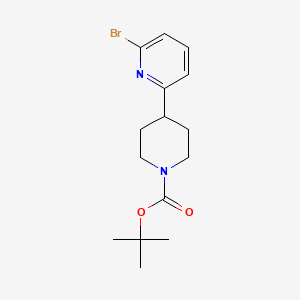
![prop-2-enyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12304148.png)
